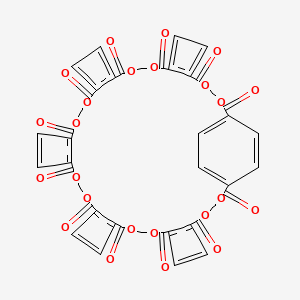Ethylene Terephthalate Cyclic Hexamer
CAS No.:
Cat. No.: VC17985658
Molecular Formula: C60H48O24
Molecular Weight: 1153.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C60H48O24 |
|---|---|
| Molecular Weight | 1153.0 g/mol |
| IUPAC Name | 3,6,13,16,23,26,33,36,43,46,53,56-dodecaoxaheptacyclo[56.2.2.28,11.218,21.228,31.238,41.248,51]doheptaconta-1(61),8,10,18,20,28,30,38(66),39,41(65),48(64),49,51(63),58(62),59,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone |
| Standard InChI | InChI=1S/C60H48O24/c61-49-37-1-2-38(4-3-37)50(62)74-27-28-76-52(64)40-9-11-42(12-10-40)54(66)78-31-32-80-56(68)44-17-19-46(20-18-44)58(70)82-35-36-84-60(72)48-23-21-47(22-24-48)59(71)83-34-33-81-57(69)45-15-13-43(14-16-45)55(67)79-30-29-77-53(65)41-7-5-39(6-8-41)51(63)75-26-25-73-49/h1-24H,25-36H2 |
| Standard InChI Key | LIXRDKDLRMBFRK-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)O1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The cyclic hexamer consists of six ethylene terephthalate units arranged in a macrocyclic ring. Its IUPAC name—3,6,13,16,23,26,33,36,43,46,53,56-dodecaoxaheptacyclo[56.2.2.28,11.218,21.228,31.238,41.248,51]doheptaconta-1(61),8,10,18,20,28,30,38(66),39,41(65),48(64),49,51(63),58(62),59,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone—reflects its complex stereochemistry. The cyclic topology imposes steric constraints that influence melting behavior, solubility, and reactivity compared to linear PET .
Comparative Analysis with Cyclic Trimer
While the cyclic trimer (C₃₀H₂₄O₁₂, 576.5 g/mol ) is more prevalent in commercial PET, the hexamer’s larger ring size alters its physical properties. For example, the hexamer’s melting range extends to 290°C , whereas the trimer melts near 240°C . This thermal stability makes the hexamer suitable for high-temperature processing.
Table 1: Key Properties of Ethylene Terephthalate Cyclic Oligomers
| Property | Cyclic Trimer | Cyclic Hexamer |
|---|---|---|
| Molecular Formula | C₃₀H₂₄O₁₂ | C₆₀H₄₈O₂₄ |
| Molecular Weight (g/mol) | 576.5 | 1153.0 |
| Melting Range (°C) | 240–260 | 270–290 |
| Solubility | Partially soluble in DCM | Soluble in dioxane, THF |
Synthesis and Purification Methods
Cyclodepolymerization (CDP)
Cyclodepolymerization of linear PET in dilute solutions (e.g., 1,4-dioxane) yields cyclic oligomers, including the hexamer, with a 50–60% efficiency . This method involves heating PET chips at 190°C under nitrogen, followed by solvent extraction and recrystallization. Impurities such as linear oligomers are removed via sequential solvent fractionation (e.g., acetone, tetrahydrofuran) .
Direct Synthesis from Monomers
Ethylene glycol and terephthaloyl chloride react under controlled conditions to form cyclic hexamers directly, bypassing linear intermediates. This method achieves a 60% yield but requires precise stoichiometry to avoid branching .
Equation 1: Direct Synthesis Reaction
Polymerization Behavior and Catalysis
Ring-Opening Polymerization (ROP)
The hexamer’s low melt viscosity (~30 cP at 295°C ) enables its use in reactive processing techniques like reaction injection molding (RIM). Antimony trioxide (Sb₂O₃) catalyzes ROP at 230–293°C, producing high-molecular-weight PET (Table 2) .
Table 2: Polymerization Outcomes with Sb₂O₃ Catalyst
| Entry | ETC Source | Yield (%) | IV (dL/g) | DEG Content (mol%) |
|---|---|---|---|---|
| 1 | Direct synthesis | 99.9 | 0.72 | <0.5 |
| 2 | CDP (DCM-soluble) | 92 | 0.68 | 1.2 |
| 3 | CDP (dioxane-soluble) | 96 | 0.71 | 0.8 |
IV = Intrinsic viscosity; DEG = Diethylene glycol
Role of Cyclic Topology
Applications in Material Science
High-Performance Composites
The hexamer’s low melt viscosity facilitates fiber impregnation in composite manufacturing. For instance, carbon fiber-reinforced PET composites produced via ROP exhibit 40% higher tensile strength than those using linear PET .
Environmental Degradation Studies
Recent studies highlight the hexamer’s resistance to enzymatic degradation. While PETase enzymes readily hydrolyze linear PET and cyclic trimers, the hexamer’s steric bulk limits enzyme access, necessitating engineered variants for efficient breakdown.
Future Research Directions
-
Catalyst Innovation: Developing non-toxic alternatives to Sb₂O₃ for sustainable PET production.
-
Enzyme Engineering: Optimizing PETase variants to target cyclic hexamers in plastic waste.
-
Advanced Characterization: Utilizing cryo-electron microscopy to resolve the hexamer’s solution-phase conformation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume